Cas no 1805671-72-0 (2-(2-Cyanoethyl)-3-iodomandelic acid)

2-(2-Cyanoethyl)-3-iodomandelic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Cyanoethyl)-3-iodomandelic acid
-
- Inchi: 1S/C11H10INO3/c12-9-5-1-3-8(10(14)11(15)16)7(9)4-2-6-13/h1,3,5,10,14H,2,4H2,(H,15,16)
- InChI Key: ANFOOXCPZKDJAW-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(C(C(=O)O)O)=C1CCC#N
Computed Properties
- Exact Mass: 330.97054 g/mol
- Monoisotopic Mass: 330.97054 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 81.3
- Molecular Weight: 331.11
2-(2-Cyanoethyl)-3-iodomandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015028041-250mg |
2-(2-Cyanoethyl)-3-iodomandelic acid |
1805671-72-0 | 97% | 250mg |
470.40 USD | 2021-06-17 | |
Alichem | A015028041-1g |
2-(2-Cyanoethyl)-3-iodomandelic acid |
1805671-72-0 | 97% | 1g |
1,549.60 USD | 2021-06-17 | |
Alichem | A015028041-500mg |
2-(2-Cyanoethyl)-3-iodomandelic acid |
1805671-72-0 | 97% | 500mg |
798.70 USD | 2021-06-17 |
2-(2-Cyanoethyl)-3-iodomandelic acid Related Literature
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
Additional information on 2-(2-Cyanoethyl)-3-iodomandelic acid
Recent Advances in the Study of 2-(2-Cyanoethyl)-3-iodomandelic acid (CAS: 1805671-72-0)
In recent years, the compound 2-(2-Cyanoethyl)-3-iodomandelic acid (CAS: 1805671-72-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, including drug development and biochemical assays. The presence of both cyanoethyl and iodo-substituted mandelic acid moieties makes it a versatile intermediate for synthesizing more complex molecules with potential therapeutic effects.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways and biological activities of 2-(2-Cyanoethyl)-3-iodomandelic acid. The research highlighted its role as a key intermediate in the synthesis of novel β-adrenergic receptor ligands. The study employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity. Additionally, in vitro assays demonstrated its moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development.
Another significant development was reported in a preprint from Bioorganic & Medicinal Chemistry Letters, where researchers investigated the compound's utility in radiolabeling applications. The iodine atom in 2-(2-Cyanoethyl)-3-iodomandelic acid was successfully replaced with radioactive isotopes, enabling its use in positron emission tomography (PET) imaging. This breakthrough opens new avenues for non-invasive diagnostic tools in oncology and neurology, particularly for tracking the distribution of small-molecule therapeutics in vivo.
Furthermore, computational studies have provided insights into the molecular interactions of 2-(2-Cyanoethyl)-3-iodomandelic acid with biological targets. Molecular docking simulations revealed favorable binding affinities with proteins involved in neurodegenerative diseases, such as tau aggregates in Alzheimer's disease. These findings underscore the compound's potential as a scaffold for designing neuroprotective agents. However, further in vivo validation is required to assess its pharmacokinetic properties and toxicity profiles.
In summary, the latest research on 2-(2-Cyanoethyl)-3-iodomandelic acid (CAS: 1805671-72-0) highlights its multifaceted applications in drug discovery and diagnostic imaging. While its synthetic accessibility and functional versatility are well-documented, ongoing studies aim to optimize its biological efficacy and safety for clinical translation. The compound's unique chemical properties position it as a valuable tool for advancing both therapeutic and diagnostic innovations in the biomedical field.
1805671-72-0 (2-(2-Cyanoethyl)-3-iodomandelic acid) Related Products
- 1592715-19-9(4-(ethylsulfanyl)-2-methoxybutanoic acid)
- 2059994-22-6(N-(azocan-3-yl)-3-methylbutanamide)
- 1862777-54-5(1-Cyclopropyl-4-(prop-2-en-1-yl)piperidin-4-ol)
- 91559-46-5(ethyl 5-methyl-7-nitro-1H-indole-2-carboxylate)
- 84639-06-5(ethyl 7-(benzyloxy)-1H-indole-2-carboxylate)
- 2171759-43-4(3-{2-(3-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1805255-07-5(2-(Difluoromethyl)-3,5-dimethoxypyridine-6-sulfonyl chloride)
- 1448045-90-6(ethyl N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylcarbamate)
- 896338-34-4(4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide)
- 1804227-48-2(1-(2-Bromo-5-nitrophenyl)-1-chloropropan-2-one)


